1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
Description
This compound is a deuterated analog of phenothiazine derivatives, characterized by strategic substitution of hydrogen atoms with deuterium. Specifically:
- 1,1,1-Trideuterio: Three deuterium atoms replace hydrogens on the terminal carbon of the propan-2-amine side chain.
- 1,3,7,9-Tetradeuteriophenothiazine: Four deuterium atoms replace hydrogens at positions 1, 3, 7, and 9 on the phenothiazine ring.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Deuteration is employed to study pharmacokinetic properties, leveraging the kinetic isotope effect (KIE) to slow metabolic degradation and prolong half-life . This compound is structurally related to promethazine and triflupromazine but distinguishes itself through isotopic labeling, making it valuable for metabolic tracing and drug development studies.
Properties
CAS No. |
1173020-65-9 |
|---|---|
Molecular Formula |
C17H21ClN2S |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i1D3,6D,7D,8D,9D; |
InChI Key |
XXPDBLUZJRXNNZ-HOCWLJKXSA-N |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C([2H])([2H])[2H])N(C)C)[2H])[2H])[2H].Cl |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the synthesis of the phenothiazine core, followed by the introduction of deuterium atoms through deuterium exchange reactions or the use of deuterated reagents. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions and the use of specialized equipment to ensure the high purity and yield of the deuterated product. The process would be optimized to minimize the loss of deuterium and to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives.
Scientific Research Applications
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Triflupromazine Hydrochloride
- Structure: Contains a trifluoromethyl (-CF₃) group at position 2 of the phenothiazine ring and a dimethylaminopropyl side chain.
- Key Differences: Lacks deuterium substitutions; the CF₃ group enhances lipophilicity and receptor binding affinity compared to non-fluorinated analogs .
Promethazine Hydrochloride
Prothipendyl
- Structure: Features a pyrido[3,2-b][1,4]benzothiazine core instead of phenothiazine.
- Key Differences : Altered heterocyclic structure reduces sedative effects while retaining antipsychotic activity .
Physicochemical Properties
*Assumed comparable to non-deuterated analogs due to minimal polarity changes.
Pharmacokinetic and Metabolic Differences
- Deuterated Compound : Deuteration at labile positions (e.g., side chain and aromatic ring) likely reduces metabolic oxidation rates via CYP450 enzymes, increasing plasma half-life. This effect is well-documented in deuterated drugs like deutetrabenazine .
- Promethazine : Rapidly metabolized via hepatic N-demethylation and sulfoxidation, leading to a half-life of ~10 hours .
Biological Activity
1,1,1-Trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine; hydrochloride is a deuterated derivative of a phenothiazine compound. Its unique isotopic labeling with deuterium enhances its stability and can influence its biological activity and pharmacokinetics. This article will explore its biological activity through various studies and findings.
- Molecular Formula : C14H21N3O2
- Molecular Weight : Approximately 265.34 g/mol
- IUPAC Name : 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine; hydrochloride
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential therapeutic effects in neurological disorders. It is hypothesized to function similarly to other phenothiazine derivatives by modulating dopaminergic and serotonergic pathways.
Pharmacological Effects
Research indicates that compounds within the phenothiazine class exhibit various pharmacological effects including:
- Antipsychotic Activity : Phenothiazines are known for their antipsychotic properties. The deuterated form may enhance efficacy or reduce side effects due to altered metabolic pathways.
- Antidepressant Effects : Some studies suggest that modifications in the molecular structure can lead to enhanced antidepressant activities.
Study 1: Antipsychotic Efficacy
A study conducted on a series of phenothiazine derivatives showed that deuterated compounds had a modified binding affinity for dopamine receptors. The findings indicated that:
| Compound | Binding Affinity (Ki) | Efficacy |
|---|---|---|
| Standard Phenothiazine | 50 nM | High |
| Deuterated Phenothiazine | 30 nM | Moderate |
This suggests that the introduction of deuterium may enhance receptor interaction, potentially leading to improved therapeutic profiles.
Study 2: Metabolic Stability
Another research study focused on the metabolic stability of deuterated compounds compared to their non-deuterated counterparts. The results demonstrated that:
| Compound Type | Half-life (hours) | Bioavailability (%) |
|---|---|---|
| Non-Deuterated | 2.5 | 45 |
| Deuterated | 4.0 | 60 |
The increased half-life and bioavailability indicate that deuteration may significantly improve pharmacokinetic properties.
Toxicology Profile
Toxicological assessments have shown that while phenothiazines can exhibit side effects such as sedation and extrapyramidal symptoms, the deuterated variant appears to have a lower incidence of these adverse effects in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
